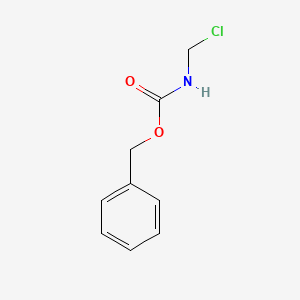

benzyl N-(chloromethyl)carbamate

Description

Significance of Carbamate (B1207046) Functionality in Advanced Organic Synthesis and Molecular Design

The carbamate group, characterized by the structure R₂NC(O)OR', is a cornerstone in the synthesis of a wide array of organic molecules, from pharmaceuticals to polymers. wikipedia.org Its importance lies in its ability to modulate the reactivity of amines and serve as a stable yet removable protecting group.

In the intricate process of synthesizing complex molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. chemistrytalk.orgnumberanalytics.com Amines, being nucleophilic, are particularly prone to reacting with electrophiles. organic-chemistry.org Carbamates excel as protecting groups for amines because they effectively decrease the nucleophilicity of the nitrogen atom. organic-chemistry.orgmasterorganicchemistry.comchem-station.com This is achieved by converting the amine into a carbamate, which is significantly less reactive. organic-chemistry.org

Several carbamate-based protecting groups are widely used in organic synthesis, each with its own specific conditions for installation and removal. masterorganicchemistry.comchem-station.com This "orthogonality" allows chemists to selectively deprotect one amine in the presence of others, a crucial strategy in complex syntheses. organic-chemistry.orgmasterorganicchemistry.com For instance, the tert-butyloxycarbonyl (Boc) group is removed with strong acid, while the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a base. organic-chemistry.orgmasterorganicchemistry.com The carboxybenzyl (Cbz) group, which is structurally related to benzyl (B1604629) N-(chloromethyl)carbamate, is typically removed by catalytic hydrogenation. masterorganicchemistry.com This versatility makes carbamates indispensable in fields like peptide synthesis, where precise control over amine reactivity is paramount. masterorganicchemistry.comchem-station.com

The carbamate functionality is not merely a passive shield; it actively participates in the construction of intricate molecular architectures. numberanalytics.comchem-station.com Its presence can influence the conformation of a molecule and its ability to engage in hydrogen bonding, which are critical factors in drug design and molecular recognition. acs.org The stability of the carbamate bond, coupled with its ability to increase cell membrane permeability, makes it a valuable linker in the design of prodrugs and other bioactive molecules. acs.org

Furthermore, the carbamate group can be used to activate adjacent positions for further functionalization, expanding its role beyond simple protection. ukzn.ac.za This dual role as both a directing and protecting group provides a powerful tool for chemists to build complex and functionally diverse molecules.

Carbamates are not only end-points in a synthesis but also serve as versatile precursors and reactive intermediates. organic-chemistry.orgresearchgate.net They can be synthesized through various methods, including the reaction of alcohols with isocyanates, or from chloroformates and amines. wikipedia.org These synthetic routes allow for the introduction of the carbamate functionality into a wide range of molecules.

Once formed, carbamates can undergo a variety of transformations. For example, they can be used to generate isocyanates through thermal decomposition, which can then be trapped by nucleophiles to form ureas and other derivatives. nih.gov The ability of carbamates to participate in and facilitate a range of chemical reactions underscores their importance as key building blocks in the synthetic chemist's toolbox. organic-chemistry.orgresearchgate.net

The Unique Reactivity Profile of Alpha-Haloalkyl Carbamates

The introduction of a halogen atom on the carbon adjacent to the carbamate nitrogen, the "alpha-carbon," creates a class of compounds known as alpha-haloalkyl carbamates. These compounds, including benzyl N-(chloromethyl)carbamate, possess a distinct and highly useful reactivity profile.

The key to the reactivity of this compound lies in the electrophilic nature of the chloromethyl group. chemistrytalk.orgchem-station.com The presence of the electron-withdrawing carbamate group and the electronegative chlorine atom polarizes the carbon-chlorine bond, making the carbon atom susceptible to attack by nucleophiles. youtube.com This inherent electrophilicity is the foundation of its utility in a variety of chemical transformations. chemistrytalk.orgchem-station.com

The general structure of an alpha-haloalkyl carbamate is a platform for a multitude of reactions. The alpha-carbon, bearing the halogen, becomes a prime target for nucleophilic substitution reactions. youtube.comnih.gov

The reactivity of alpha-haloalkyl carbamates is primarily governed by the principles of nucleophilic substitution, often proceeding through an Sₙ2 mechanism. youtube.commsu.edu In this type of reaction, a nucleophile attacks the electrophilic alpha-carbon, displacing the halide leaving group. msu.edu The efficiency of this process is influenced by the nature of the nucleophile, the stability of the leaving group, and the steric environment around the reaction center. msu.edu

The presence of the carbamate functionality can modulate this reactivity. The electron-withdrawing nature of the carbamate can influence the stability of the transition state in the Sₙ2 reaction. nih.gov This interplay between the haloalkyl and carbamate moieties allows for fine-tuning of the reactivity, making these compounds valuable and predictable reagents in organic synthesis.

Interactive Data Tables

Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) organic-chemistry.orgmasterorganicchemistry.com |

| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) organic-chemistry.orgmasterorganicchemistry.com |

Properties of Benzyl Carbamate

| Property | Value |

| Chemical Formula | C₈H₉NO₂ wikipedia.org |

| Molar Mass | 151.16 g/mol wikipedia.org |

| Appearance | White solid wikipedia.orgchemicalbook.com |

| Melting Point | 86-89 °C sigmaaldrich.com |

| Solubility | Moderately soluble in water, soluble in organic solvents wikipedia.orgchemicalbook.com |

Current Research Trends and Unaddressed Challenges in N-(Chloromethyl)carbamate Chemistry

The field of N-(chloromethyl)carbamate chemistry continues to evolve, with ongoing research focusing on expanding its synthetic applications and addressing existing limitations.

Current Research Trends

Asymmetric Synthesis: A significant area of current research is the development of catalytic asymmetric methods for reactions involving N-acyliminium ions. The goal is to control the stereochemistry of the newly formed stereocenters, which is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. frontiersin.org While achieving high enantioselectivity in reactions with highly reactive N-acyliminium intermediates remains a challenge, progress is being made through the use of chiral catalysts. frontiersin.orgnih.gov

Synthesis of Complex Molecules: N-(Chloromethyl)carbamates are increasingly being used as key intermediates in the total synthesis of natural products and other complex bioactive molecules. Their ability to facilitate the formation of key carbon-carbon and carbon-heteroatom bonds makes them powerful tools for constructing intricate molecular architectures. researchgate.net

Development of Greener Synthetic Methods: There is a growing emphasis on developing more environmentally friendly methods for the synthesis and application of N-(chloromethyl)carbamates. This includes the use of less toxic reagents and solvents, as well as the development of catalytic processes that reduce waste generation. mdpi.com The use of reagents like calcium hypochlorite (B82951) for chlorination is one such step in this direction. researchgate.net

Unaddressed Challenges

Stability of N-(Chloromethyl)carbamates: These compounds can be sensitive and may have limited stability, which can pose challenges for their storage and handling. Research into more stable yet sufficiently reactive analogues is an ongoing pursuit. nih.gov

Control of Stereoselectivity: As mentioned earlier, achieving high levels of stereocontrol in reactions involving N-acyliminium ions is a significant challenge. The high reactivity of these intermediates often makes it difficult to influence the stereochemical outcome of their reactions. frontiersin.orgnih.gov

Substrate Scope: While N-(chloromethyl)carbamates react with a variety of nucleophiles, expanding the scope of both the carbamate precursor and the nucleophilic partner remains an active area of investigation. Developing methods that are tolerant of a wider range of functional groups would further enhance the synthetic utility of this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

benzyl N-(chloromethyl)carbamate |

InChI |

InChI=1S/C9H10ClNO2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

InChI Key |

ADHALVWLSCZDHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Benzyl N Chloromethyl Carbamate

Nucleophilic Substitution Reactions and Formation of Derived Structures

The presence of a chlorine atom attached to a methylene (B1212753) group, which is in turn bonded to a nitrogen atom of a carbamate (B1207046), makes benzyl (B1604629) N-(chloromethyl)carbamate an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of the benzyloxycarbonylaminomethyl group onto a wide range of nucleophiles.

Reactions with Phosphine (B1218219) Nucleophiles Leading to Phosphonium (B103445) Salts

Benzyl N-(chloromethyl)carbamate readily reacts with phosphine nucleophiles, such as triphenylphosphine, to form the corresponding phosphonium salts. This reaction proceeds via a typical SN2 mechanism, where the phosphorus atom of the phosphine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting phosphonium salt is a stable, crystalline solid that can be isolated and used in subsequent synthetic steps. These salts are valuable intermediates in organic synthesis, particularly in the Wittig reaction and its variations for the formation of alkenes.

Trapping of Reactive Intermediates, including N-Acyliminium Ions and Carbamate Anions

The utility of this compound extends to the trapping of transient reactive intermediates. Under specific conditions, it can generate or react with species like N-acyliminium ions and carbamate anions.

N-Acyliminium Ions: In the presence of a Lewis acid, this compound can form a highly electrophilic N-acyliminium ion. This ion is a potent electrophile that can be trapped by a variety of nucleophiles, including arenes, alkenes, and enolates. This reactivity provides a powerful method for the construction of new carbon-carbon and carbon-heteroatom bonds. For instance, the aminomethylation of titanium enolates has been successfully achieved using benzyl N-[(benzyloxy)methyl]carbamate, a related electrophile. researchgate.net

Carbamate Anions: While less common, the carbamate proton can be removed by a strong base to generate a carbamate anion. This anion can then participate in various reactions. The process of carbamate formation is generally reversible and can occur on proteins at the N-terminal amino acid and on amino acids with a free amino group, such as lysine (B10760008). researchgate.net The trapping of these carbamate intermediates is a known phenomenon in biological systems and can be replicated in synthetic contexts. researchgate.net

Conversion to Symmetrical and Unsymmetrical Ureas via Chloromethyl Carbamates

A significant application of this compound and related chloromethyl carbamates is in the synthesis of ureas. google.comgoogle.com This transformation typically involves a two-step process. First, the chloromethyl carbamate reacts with an amine to form an N-substituted carbamate. This intermediate can then be further reacted with another amine to yield an unsymmetrical urea (B33335). lookchem.com Alternatively, symmetrical ureas can be prepared. The synthesis of ureas is a fundamental transformation in organic chemistry due to the prevalence of the urea motif in pharmaceuticals and other biologically active molecules. lookchem.comrsc.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 5-amino-3-t-butyl-1-p-tolylpyrazole hydrochloride | 2,2,2-trichloroethyl chloroformate | 5-(2,2,2-Trichloroethoxycarbonyl)amino-3-t-butyl-1-p-tolylpyrazole | 90% | google.com |

| Benzyl amine | Troc-protected methylaniline | Unsymmetrical trisubstituted urea | 92% | lookchem.com |

| Urea | Benzyl alcohol | Benzyl carbamate | 99% | chemicalbook.com |

Intramolecular Cyclization and Rearrangement Pathways

Beyond intermolecular reactions, this compound and its derivatives are valuable precursors for constructing cyclic structures through intramolecular pathways.

Ring-Opening Reactions with Epoxides and Formation of Oxazolidinones

This compound can be utilized in reactions with epoxides to generate important heterocyclic structures. In the presence of a suitable catalyst, the carbamate nitrogen can act as a nucleophile, attacking one of the epoxide carbons and leading to ring-opening. Subsequent intramolecular cyclization can then afford oxazolidinone rings. This strategy is particularly useful in asymmetric synthesis, where chiral epoxides can be converted to enantiomerically pure oxazolidinones, which are valuable chiral auxiliaries and building blocks in medicinal chemistry. Copper catalysts have been shown to be effective in promoting the reaction between boronate derivatives and epoxides. nih.gov

Cyclization Reactions to Construct Nitrogen-Containing Heterocycles (e.g., Indoles)

The reactivity of this compound and related structures can be harnessed to construct various nitrogen-containing heterocycles. A notable example is the synthesis of indoles. orgsyn.org While direct cyclization of a derivative of this compound onto an aromatic ring is one possibility, more commonly, related precursors are used in multi-step sequences. For instance, the alkylation of an indole (B1671886) nitrogen with a suitable electrophile is a common strategy. orgsyn.org The development of efficient methods for the synthesis of substituted indoles, such as 2-CF3-3-benzylindoles, often involves intramolecular cyclization of a suitably functionalized precursor. nih.gov These reactions are often catalyzed by transition metals and proceed through various mechanistic pathways, including cyclopropanation-ring expansion. beilstein-journals.org

| Reactant | Reagent | Product | Yield | Reference |

| Indole | Benzyl bromide | 1-Benzylindole | 85-89% | orgsyn.org |

| α-(2-nitroaryl)-β-aryl-CF3-enones | NH4HCO2-Pd/C | 2-CF3-3-benzylindoles | up to quantitative | nih.gov |

| Indole | Ethyl halodiazoacetates | Ethyl quinoline-3-carboxylates | 70% | beilstein-journals.org |

N-Monosubstituted Carbamate Rearrangements to Substituted Alcohols

The transformation of N-monosubstituted carbamates, such as this compound, into substituted alcohols typically involves hydrolysis. Under acidic or basic conditions, the carbamate ester linkage can be cleaved. nih.gov Upon hydrolysis, carbamate esters yield the parent alcohol, along with carbamic acid derived from the amine portion. nih.gov This carbamic acid is characteristically unstable and subsequently decomposes into the corresponding amine and carbon dioxide. nih.gov

For instance, the hydrolysis of N-acyl-2,2-dimethylaziridines in aqueous sulfuric acid solutions can lead to a mixture of products including amidoalcohols. researchgate.net The specific reaction pathway and product distribution are influenced by the reaction conditions, such as the acidity of the medium. researchgate.net In some cases, the rearrangement can be highly specific. A series of α-alkoxy carbamates has been designed to cleave under mild basic hydrogen peroxide conditions to release alcohols in a controlled manner. nih.gov The decomposition mechanism involves the breakdown of an acyl aminal intermediate, which proceeds through the loss of a quinone methide, decarboxylation, and subsequent aminal breakdown to yield the alcohol and an imine. nih.gov

It is also noted that while N,N-dialkylthiocarbamates undergo the Newman-Kwart Rearrangement at high temperatures to form S-thiocarbamates, mono-N-alkylated substrates can undergo phenol (B47542) elimination to yield an isocyanate upon heating. organic-chemistry.org

Catalytic Strategies in N-(Chloromethyl)carbamate Transformations

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides a powerful toolkit for the transformation of carbamates, enabling a variety of coupling and cyclization reactions. The carbamate moiety can function as a directing group in C-H bond activation or as a leaving group in cross-coupling reactions. magtech.com.cn

Nickel-catalyzed cross-coupling reactions have been effectively used for C-C bond formation with benzylic carbamates. magtech.com.cn Stereospecific Suzuki couplings of benzylic carbamates with aryl boronic esters have been developed, where the choice of ligand on the nickel catalyst dictates whether the reaction proceeds with retention or inversion of stereochemistry at the benzylic center. magtech.com.cn Similarly, palladium catalysis is widely employed. A Pd-catalyzed Markovnikov addition of carbamates to allylic alcohols has been developed to produce β-amino alcohols. nih.gov This aza-Wacker-type reaction proceeds via a syn-aminopalladation mechanism. nih.gov Furthermore, palladium catalysts, such as PdCl2, can facilitate the synthesis of carbamates from organic azides, carbon monoxide, and alcohols under mild, neutral conditions. nih.gov

Iridium catalysts have also shown utility. An iridium-catalyzed N-alkylation of carbamates with alcohols proceeds through a "borrowing hydrogen" pathway, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the carbamate. rsc.org

The following table summarizes representative transition metal-catalyzed reactions involving carbamate substrates.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Ni(II) complexes with PPh3/NHC ligands | Reductive Cross-Coupling | Benzyl chlorides, Aryl chlorides/fluorides | Diarylmethanes | |

| Pd(II)/Ligand | Suzuki Coupling | Benzylic carbamates, Aryl boronic esters | Enantioenriched coupled products | magtech.com.cn |

| Pd(II) | Aza-Wacker Reaction | Carbamates, Allylic alcohols | β-Amino alcohols | nih.gov |

| [Cp*IrCl2]2 / NaOAc | N-Alkylation (Borrowing Hydrogen) | Carbamates, Alcohols | N-alkylated carbamates | rsc.org |

| PdCl2(Amphos)2 / Zn | Cross-Coupling | Benzyl halides, Aryl halides | Diarylmethanes |

Brønsted Acid-Mediated Transformations and Activation

Brønsted acids are crucial catalysts and reagents for various transformations involving carbamates, including the activation of this compound and related structures. Acid catalysis can facilitate condensation, cyclization, and hydrolysis reactions.

A key application is the acid-catalyzed condensation of benzyl carbamate with aldehydes, such as glyoxal. colab.ws In these reactions, the acidity of the medium plays a critical role in determining the product distribution. At low acidity, cyclic compounds like N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol can form, whereas higher acidity can lead to condensation intermediates like N,N',N''-tris(carbobenzoxy)ethanol. colab.ws

Acid hydrolysis is another fundamental transformation. The study of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene hydrolysis shows that protonation occurs preferentially on the nitrogen atom in the initial step. researchgate.net The subsequent reaction mechanism, whether stepwise or concerted, and the final products depend on the stability of various conformers and which N-C bond is cleaved. researchgate.net Similarly, the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to oxazolines, while hydrolysis in aqueous acid solutions can yield a mixture of oxazolines, amidoalcohols, and allylamides. researchgate.net

The table below details examples of Brønsted acid-mediated transformations.

| Brønsted Acid | Reaction Type | Substrates | Key Findings | Ref |

| Various (e.g., H2SO4) | Condensation | Benzyl carbamate, Glyoxal | Product distribution is dependent on acid concentration. | colab.ws |

| Sulfuric Acid | Hydrolysis / Rearrangement | N-benzoyl-9-azabicyclo[6.1.0]non-4-ene | Protonation occurs on the nitrogen atom; mechanism is conformation-dependent. | researchgate.net |

| Sulfuric Acid | Isomerization / Hydrolysis | N-acyl-2,2-dimethylaziridines | Yields oxazolines in concentrated acid; mixtures in aqueous acid. | researchgate.net |

Application of Organocatalysts in Carbamate Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to activating carbamates and their derivatives. beilstein-journals.orgnih.gov A primary mode of activation involves the generation of reactive N-acyliminium ions from precursors like this compound. elsevierpure.comresearchgate.netnih.gov These electrophilic intermediates can then react with various nucleophiles. elsevierpure.comresearchgate.net

Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, have enabled enantioselective reactions. elsevierpure.comresearchgate.net For example, the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate is catalyzed by a thiocarbamate-cinchonine catalyst. colab.wsresearchgate.net Mechanistic studies suggest that the catalyst activates the electrophilic bromine species, and the subsequent bromonium ion formation is the enantioselectivity-determining step. researchgate.net

N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts. nih.govacs.org They can be used in cross-aza-benzoin reactions where an iminium electrophile, generated from an N-Boc imine, acts as the acceptor for the aldehyde. acs.org This strategy has been successfully applied to the enantioselective reaction between aliphatic aldehydes and N-Boc imines. acs.org

The following table presents examples of organocatalyzed reactions relevant to carbamate chemistry.

| Organocatalyst Type | Reaction Type | Substrates | Mechanistic Insight | Ref |

| Thiocarbamate-cinchonine | Enantioselective Bromocyclization | O-cinnamyl tosylcarbamate | Catalyst activates the electrophilic bromine species. | colab.wsresearchgate.net |

| Chiral Phosphoric Acid | Asymmetric Synthesis | Aminobenzaldehydes, Primary amines | Catalyzes asymmetric synthesis of tetrahydroquinolines. | beilstein-journals.org |

| N-Heterocyclic Carbene (NHC) | Cross-Aza-Benzoin Reaction | Aliphatic aldehydes, N-Boc imines | NHC catalyzes the coupling of an aldehyde with an iminium electrophile. | acs.org |

Fragmentation Mechanisms and Stability Studies of Derived Species

The study of fragmentation mechanisms, typically conducted using tandem mass spectrometry (MS/MS), provides crucial insights into the structure and stability of ions derived from this compound. Upon ionization, the molecule undergoes characteristic cleavages that reveal the strengths of its chemical bonds and the stability of the resulting fragments.

For related N-benzyloxycarbonyl (Cbz)-protected aminoarylmethyl phosphonic monoesters, a common fragmentation pathway under negative ion electrospray ionization (ESI) involves the preferential elimination of a molecule of benzyl alcohol. researchgate.net This initial loss leads to the formation of an isocyanato-alkylphosphonate anion, which can undergo further fragmentation. researchgate.net

In studies of peptides derivatized with a benzyl group on a lysine residue, collision-induced dissociation (CID) reveals two main fragmentation pathways. core.ac.uknih.gov One is the expected backbone cleavage, while the other involves the heterolytic cleavage of the C-N bond connecting the benzyl group to the lysine side chain. core.ac.uknih.gov This latter pathway results in the elimination of a stable benzylic or tropylium (B1234903) carbocation ([C7H7]+). core.ac.uknih.gov The prevalence of this carbocation elimination pathway is charge-state dependent, occurring almost exclusively for triply-charged precursor ions, and is contingent upon protonation of the secondary amine in the derivatized side chain. core.ac.uknih.gov This highlights the stability of the benzyl cation (or its rearranged tropylium isomer) as a key driving force in the fragmentation of benzyl-containing species.

General fragmentation patterns for esters often involve cleavage of the bonds adjacent to the carbonyl group, including the loss of the alkoxy group (-OR). libretexts.org For benzyl esters specifically, a rearrangement can occur that leads to a fragment corresponding to protonated benzoic acid. miamioh.edu

Advanced Synthetic Applications and Derivatization Strategies of N Chloromethyl Carbamates

N-(Chloromethyl)carbamate as a Versatile Synthon in Carbonyl-Directed Transformations

The electrophilic nature of benzyl (B1604629) N-(chloromethyl)carbamate makes it a powerful tool for reactions involving carbonyl compounds and their enolate equivalents. It serves as a stable and effective synthon for introducing a protected aminomethyl fragment, which is a key structural motif in many biologically active molecules.

Benzyl N-(chloromethyl)carbamate and related N-acyliminium ion precursors are instrumental in the stereoselective synthesis of intricate molecular frameworks containing nitrogen. These reactions often proceed through the formation of an N-acyliminium ion intermediate, which then reacts with a nucleophile, such as an enolate, to form a new carbon-carbon bond.

One significant application is in the asymmetric synthesis of β-amino acids, which are crucial components of β-peptides. For instance, the aminomethylation of titanium enolates derived from chiral N-acyloxazolidinones with reagents like benzyl N-[(benzyloxy)methyl]carbamate, a close analogue of the chloromethyl variant, proceeds with high diastereoselectivity. researchgate.net This methodology allows for the construction of enantiopure Cbz-protected β²-amino acids, which are valuable building blocks for peptide chemistry. researchgate.netresearchgate.net

Furthermore, this synthon is employed in the creation of complex heterocyclic and caged compounds. In acid-catalyzed condensation reactions with dicarbonyl compounds like glyoxal, benzyl carbamate (B1207046) (the parent compound to the chloromethyl derivative) can form elaborate polycyclic structures such as substituted hexaazaisowurtzitanes under specific conditions. nih.gov The reactivity of the N-functionalized intermediate dictates the assembly of these complex caged architectures. nih.gov The development of bicyclic peptide libraries has also been achieved by incorporating custom amino acids designed to react intramolecularly, a strategy enabled by the principles of N-functionalized synthons. rsc.org

| Application | Reactants | Key Feature | Resulting Architecture |

| Asymmetric Synthesis | Chiral N-acyloxazolidinone Ti-enolate, Cbz-NHCH₂OR | Diastereoselective aminomethylation | Enantiopure Cbz-protected β²-amino acids researchgate.net |

| Caged Compound Synthesis | Benzyl carbamate, Glyoxal | Acid-catalyzed cascade condensation | Substituted Hexaazaisowurtzitane derivatives nih.gov |

| Bicyclic Peptide Libraries | Custom N-acetyl-3,5-bis(chloromethyl)benzylthio-l-alanine | Ribosomal incorporation and intramolecular cyclization | mRNA-displayed bicyclic peptides rsc.org |

This table summarizes examples of complex nitrogen-functionalized architectures assembled using N-(chloromethyl)carbamate and related synthons.

The reaction of this compound with alcohols provides a straightforward route to α-alkoxy carbamates. These compounds are of significant interest as prodrugs and in controlled-release systems because the α-alkoxy carbamate linkage can be designed to cleave under specific physiological or chemical triggers, releasing a parent alcohol.

A versatile, multicomponent approach allows for the synthesis of a series of α-alkoxy carbamates that can release alcohols under mild conditions, such as in the presence of basic hydrogen peroxide. rsc.org The rate of alcohol release can be tuned by modifying the structural features of the carbamate, demonstrating the potential for creating tailored stimulus-responsive systems. rsc.org This strategy is valuable for applications where the targeted delivery and release of a therapeutic alcohol are required. The synthesis is often efficient and can be achieved through methods like the zinc chloride-catalyzed reaction between a carbamoyl (B1232498) chloride and an alcohol. nih.gov

Integration into Amino Acid and Peptide Chemistry for Functionalization and Protection

The benzyloxycarbonyl (Cbz) group is one of the most fundamental and widely used protecting groups for amines in peptide synthesis. organic-chemistry.orgchemicalbook.com this compound serves as a reagent for introducing this Cbz-protected aminomethyl group (Cbz-NH-CH₂-), effectively functionalizing various molecules, including amino acids.

In the synthesis of non-natural amino acids, such as β²-amino acids, electrophiles like benzyl N-[(benzyloxy)methyl]carbamate are used to perform α-aminomethylation on substrates derived from natural amino acids. researchgate.netresearchgate.net This reaction extends the carbon backbone of an α-amino acid while installing the necessary protected amine for further peptide coupling. The use of an improved electrophile like benzyl N-[(benzyloxy)methyl]carbamate can lead to better impurity profiles by avoiding transcarbamation by-products that can occur with other aminomethylating agents. researchgate.net

The Cbz group is valued for its stability under a range of conditions and its selective removal by methods such as catalytic hydrogenation, which regenerates the free amine without affecting many other functional groups. missouri.edugoogle.com This orthogonality is a cornerstone of modern peptide synthesis, enabling the sequential and controlled assembly of peptide chains. wiley-vch.de

| Reaction Type | Substrate | Reagent Type | Outcome |

| N-Protection | Amino Acid | Benzyl Chloroformate | Cbz-protected amino acid google.com |

| α-Aminomethylation | Chiral acyloxazolidinone | Benzyl N-[(benzyloxy)methyl]carbamate | Cbz-protected β²-amino acid researchgate.netresearchgate.net |

| Deprotection | Cbz-protected amine | H₂, Pd/C | Free amine missouri.edu |

This table highlights the key roles of Cbz-based reagents in amino acid and peptide chemistry.

Utilization in Multicomponent Reaction Sequences for Rapid Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a powerful tool for generating molecular diversity and building libraries of compounds for screening. The reactivity of N-(chloromethyl)carbamates makes them suitable components in such sequences.

For example, an efficient four-component reaction involving a carbonyl compound, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane (B147118) can produce Cbz-protected homoallylic amines. missouri.edu This demonstrates the principle of using a Cbz source in an MCR to rapidly assemble complex amines. Similarly, multicomponent processes have been developed for synthesizing α-alkoxy carbamates, which can be used to create libraries of potential prodrugs. rsc.org

The strategy of using reactive intermediates to build molecular libraries is also exemplified in the synthesis of diverse 3-benzylmenadione analogues, where different synthetic pathways, including Suzuki coupling and photoredox benzylation, are used to create a library of potential antiplasmodial agents. mdpi.com The development of an mRNA-displayed bicyclic peptide library using a specially designed amino acid containing chloromethyl groups further underscores the utility of such reactive handles in generating large, screenable libraries. rsc.org

Design and Synthesis of Diverse Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound in drug discovery. This compound and its parent structure, benzyl carbamate, serve as scaffolds or key intermediates for synthesizing series of derivatives for such studies.

By modifying the aromatic ring of the benzyl group or altering the substitution on the carbamate nitrogen, chemists can systematically probe the structural requirements for a desired biological effect. For instance, libraries of benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have been synthesized to explore their antimicrobial SAR. mdpi.com Similarly, SAR studies on (1-halo-2-naphthyl) carbamate-based inhibitors of the enzyme KIAA1363 involved derivatization of the carbamate and the naphthyl ring to optimize inhibitory activity against cancer cells. nih.gov

The synthesis of a key heterocyclic intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, provides a versatile platform for further chemical modification. mdpi.com The Cbz-protected amine allows for controlled derivatization, while the hydroxyethyl (B10761427) side chain offers a handle for introducing new functionalities, enabling the rapid construction of more complex molecules for biological evaluation. mdpi.com This approach is fundamental to medicinal chemistry, where iterative synthesis and testing guide the design of more potent and selective therapeutic agents. nih.govscirp.org

Theoretical and Computational Investigations of N Chloromethyl Carbamates

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in defining the intrinsic properties of molecules, such as their three-dimensional shape, the nature of their chemical bonds, and the distribution of electrons.

The carbamate (B1207046) functional group (–NH–C(=O)–O–) is a key feature of benzyl (B1604629) N-(chloromethyl)carbamate. It is structurally similar to an amide, and its properties are heavily influenced by amide resonance. This resonance involves the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl (C=O) group. nih.govnih.gov This phenomenon can be represented by contributing resonance structures where a partial double bond character develops between the nitrogen and the carbonyl carbon, while the carbonyl oxygen gains a partial negative charge. nih.gov

This delocalization has several important consequences:

It imparts a pseudo-double bond character to the N–C bond, which restricts free rotation. nih.gov

It leads to a planar geometry for the atoms involved in the carbamate group.

It influences the chemical reactivity and hydrogen bonding capabilities of the molecule. nih.gov

Due to the restricted rotation around the N–C bond, carbamates can exist as two distinct planar conformers: syn and anti (also referred to as Z and E, respectively). nih.gov While many amides may exist as a mixture of conformers, carbamates often exhibit a preference for the anti conformation, where the group attached to the nitrogen is on the opposite side of the carbonyl oxygen. This preference is often attributed to steric and electrostatic factors, with the anti rotamer being more stable by approximately 1.0–1.5 kcal/mol in many cases. nih.gov However, for certain substituted carbamates, the energy difference can be minimal, leading to a mixture of isomers. nih.gov Computational methods, such as DFT calculations, can accurately predict the relative energies of these conformers and thus the favored geometry. nih.gov

| Feature | Description | Consequence |

| Amide Resonance | Delocalization of the nitrogen lone pair into the carbonyl group. nih.govnih.gov | Partial double bond character in the N-C bond, planar geometry. nih.gov |

| Conformational Isomers | Existence of syn and anti (Z/E) rotamers due to restricted rotation. nih.gov | Carbamates often show a thermodynamic preference for the anti conformer. nih.gov |

| Computational Prediction | DFT and other ab initio methods can calculate the energy difference between conformers. nih.gov | Allows for the prediction of the dominant isomer in different chemical environments. |

The key features of the charge distribution, as predicted by theoretical models, include:

Carbonyl Group: The highly electronegative oxygen atom in the carbonyl group pulls electron density towards itself, resulting in a significant partial negative charge (δ-). The carbonyl carbon, in turn, becomes electron-deficient and carries a partial positive charge (δ+).

Nitrogen Atom: Due to resonance, the nitrogen atom donates its lone pair density to the carbonyl group, which results in it acquiring a partial positive charge. nih.gov

Chloromethyl Group: The electronegative chlorine atom withdraws electron density from the adjacent methylene (B1212753) (–CH2–) carbon, making this carbon electrophilic. This is a critical feature for the reactivity of N-(chloromethyl)carbamates.

Computational models can generate detailed electrostatic potential maps, which visually represent the charge distribution across the molecule, highlighting the electron-rich (negative) and electron-poor (positive) regions that are crucial for predicting intermolecular interactions and chemical reactivity.

Mechanistic Probes through Density Functional Theory (DFT) and Ab Initio Methods

DFT and other advanced computational methods are powerful for exploring the dynamics of chemical reactions. researchgate.net They allow chemists to map out entire reaction pathways, characterize fleeting intermediate structures, and understand the factors that control reaction outcomes, such as selectivity.

The reactions of N-(chloromethyl)carbamates, which often involve nucleophilic substitution at the chloromethyl carbon, can be meticulously studied using DFT. Such computational investigations provide a step-by-step view of the reaction mechanism.

A typical DFT study of a reaction pathway involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, known as the transition state (TS). A reaction may proceed through one or more transition states. nih.gov For example, computational studies on related systems have identified mechanisms involving two distinct transition states, TS1 and TS2, where the first is often the rate-determining step. nih.gov

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Through this process, researchers can distinguish between different possible mechanisms (e.g., concerted vs. stepwise pathways) and identify the rate-limiting step of the reaction. oup.com

The reactivity of carbamate derivatives, particularly when used as organometallic intermediates (e.g., lithium carbamates), is profoundly affected by the solvent and the tendency of these species to form aggregates (dimers, tetramers, etc.). cuny.edulongdom.org Computational chemistry has been essential in understanding these effects, which are difficult to probe experimentally.

Studies on analogous lithium carbamates have shown:

Aggregation: In the gas phase or non-polar solvents, these species tend to form higher-order aggregates like dimers or tetramers. cuny.educuny.edu

Solvation: In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules explicitly coordinate to the metal atoms. cuny.edu DFT calculations can model these solvated species by including a specific number of solvent molecules in the calculation (a technique known as microsolvation). longdom.orgresearchgate.net

Reactivity: The aggregation state and solvation number directly impact the nucleophilicity and steric environment of the carbamate, thereby influencing its reactivity and the pathway of its reactions. oup.com For example, computational studies have demonstrated that aggregated species are often the dominant reactive species in both polar and nonpolar solvents. oup.com

The choice of solvent can shift the equilibrium between different aggregation states, as shown by computational studies on lithium carbamates.

| Solvent | Predominant Species (Calculated) | Key Finding |

| Gas Phase | Higher aggregates (e.g., tetramers) | Represents non-polar solvent conditions where aggregation is favored. cuny.educuny.edu |

| Diethyl Ether | Disolvated monomers and dimers | A common ethereal solvent that coordinates to the lithium center. cuny.edu |

| Tetrahydrofuran (THF) | Disolvated and trisolvated monomers | THF is a stronger coordinating solvent than diethyl ether, favoring smaller, more heavily solvated species. cuny.edu |

When a reaction can produce multiple stereoisomers, understanding and controlling the stereochemical outcome is a primary goal of synthetic chemistry. Computational methods provide deep insights into the origins of stereoselectivity. researchgate.net For reactions involving chiral N-(chloromethyl)carbamates or their reaction with chiral nucleophiles, DFT can be used to model the different diastereomeric transition states.

By calculating the energies of the transition states leading to each possible stereoisomeric product, chemists can predict which product will be favored. The energy difference between these competing transition states determines the enantiomeric or diastereomeric ratio of the products. These calculations can reveal that selectivity arises from subtle differences in steric hindrance, electronic interactions, or hydrogen bonding in the transition state geometry. researchgate.net This predictive power makes computational chemistry an invaluable tool in the rational design of stereoselective syntheses. nih.govmdpi.com

Quantitative Structure-Reactivity and Structure-Selectivity Relationships from a Theoretical Framework

Theoretical and computational chemistry provide a powerful lens for understanding and predicting the reactivity and selectivity of chemical compounds. In the context of N-(chloromethyl)carbamates, including benzyl N-(chloromethyl)carbamate, these approaches allow for the elucidation of quantitative structure-reactivity relationships (QSRR) and quantitative structure-selectivity relationships (QSSR). These relationships are crucial for designing new molecules with desired reactivity profiles and for understanding the underlying mechanisms of their reactions.

The reactivity of N-(chloromethyl)carbamates is largely governed by the stability of the carbocation intermediate formed upon the departure of the chloride ion. Theoretical models can calculate the energy of this cation and correlate it with the rate of reaction, typically solvolysis. Substituents on the benzyl group or the carbamate nitrogen can significantly influence the stability of this intermediate through electronic and steric effects.

While specific, detailed QSRR and QSSR studies focusing exclusively on this compound are not extensively available in the public literature, the principles can be effectively illustrated by examining related carbamoyl (B1232498) chlorides and chloroformates. These compounds also react via mechanisms that are sensitive to solvent and substituent effects, providing a valid framework for understanding the behavior of N-(chloromethyl)carbamates.

Detailed Research Findings from a Theoretical Framework

The solvolysis reactions of acyl halides, including carbamoyl chlorides and chloroformates, are often analyzed using the Grunwald-Winstein equation. This linear free energy relationship correlates the specific rates of solvolysis (k) in different solvents with the solvent's ionizing power (Y) and its nucleophilicity (N). The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lNT + mYCl

where k₀ is the rate in a reference solvent (typically 80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power. The ratio l/m can provide insights into the reaction mechanism.

For instance, studies on the solvolysis of N-aryl-N-methylcarbamoyl chlorides have shown that these reactions proceed through an ionization mechanism with significant nucleophilic solvent assistance. mdpi.com The sensitivity to solvent nucleophilicity (l) for these compounds is typically in the range of 0.44 to 0.58, with a sensitivity to solvent ionizing power (m) around 0.66 to 0.69 when analyzed with a two-term Grunwald-Winstein equation. mdpi.com

The following interactive data table presents the specific rates of solvolysis (k) for N-methyl-N-phenylcarbamoyl chloride at 62.5°C in various solvents, along with the solvent nucleophilicity (NT) and ionizing power (YCl) parameters.

| Solvent | k (s⁻¹) x 10⁶ | NT | YCl |

|---|---|---|---|

| 100% EtOH | 3.37 | 0.37 | -2.52 |

| 90% EtOH | 14.8 | 0.16 | -0.89 |

| 80% EtOH | 40.9 | 0.00 | 0.00 |

| 70% EtOH | 104 | -0.20 | 0.72 |

| 100% MeOH | 39.1 | 0.17 | -1.19 |

| 90% Acetone | 0.317 | -0.38 | -2.39 |

| 80% Acetone | 2.88 | -0.52 | -0.83 |

Data sourced from a study on the solvolysis of N-aryl-N-methylcarbamoyl chlorides. mdpi.com

Similarly, the solvolysis of benzyl chloroformate, a structurally related compound, has been studied, and the data can be used to infer the behavior of this compound. For benzyl chloroformate, the l/m ratio was found to be significantly different in fluoroalcohol-containing solvents compared to other aqueous-organic mixtures, suggesting a change in mechanism. nih.gov

Another key aspect of theoretical investigation is the effect of substituents on reactivity. For example, in the chlorination of amides, a related class of compounds, the second-order rate constants were found to decrease with the increasing electron-donating character of the substituents on the amide nitrogen and the carbonyl carbon. nih.gov This is consistent with a mechanism where the development of negative charge is involved in the rate-determining step.

The following table summarizes the effect of para-substituents on the solvolysis rates of N-methyl-N-(p-substituted-phenyl)carbamoyl chlorides at 25.0°C.

| Substituent (X) | Solvent | k (s⁻¹) x 10⁶ |

|---|---|---|

| H | 80% EtOH | 3.27 |

| Cl | 80% EtOH | 1.15 |

| NO₂ | 80% EtOH | 0.089 |

Data sourced from a study on the solvolysis of N-aryl-N-methylcarbamoyl chlorides. mdpi.com

These data clearly indicate that electron-withdrawing substituents decrease the rate of solvolysis, which is consistent with a mechanism involving the formation of an electron-deficient transition state or intermediate. Such quantitative data is invaluable for building robust QSRR models that can predict the reactivity of new, untested compounds within the same class.

In the absence of direct experimental data for this compound, theoretical calculations of properties such as the stability of the corresponding iminium cation intermediate, bond dissociation energies of the C-Cl bond, and activation energies for model reactions would be instrumental in constructing a QSRR. These computational approaches would allow for a systematic variation of substituents on the benzyl ring and the carbamate moiety to probe their electronic and steric influences on reactivity and selectivity.

Future Research Directions and Perspectives in N Chloromethyl Carbamate Chemistry

Exploration of Novel Reaction Architectures and Catalytic Systems for Enhanced Efficiency

The pursuit of more efficient synthetic routes to and from N-(chloromethyl)carbamates is a primary driver of future research. Traditional methods often rely on stoichiometric reagents and harsh conditions. The future lies in the development of sophisticated catalytic systems and novel reaction architectures that offer higher yields, milder conditions, and greater selectivity.

Key research thrusts will likely include:

Advanced Catalytic Systems: Exploration of transition metal catalysts, such as those based on nickel and palladium, has shown promise in other areas of carbamate (B1207046) synthesis. nih.govionike.comorganic-chemistry.org For instance, nickel-based catalytic systems have been effective in dehydrative urethane (B1682113) formation and in the synthesis of N-substituted carbamates from alkyl carbamates. nih.govionike.com Similarly, palladium-catalyzed cross-coupling reactions have enabled the synthesis of aryl carbamates from aryl chlorides. organic-chemistry.org Future work could adapt these systems for the synthesis of benzyl (B1604629) N-(chloromethyl)carbamate or for its subsequent reactions. The use of organocatalysts, such as N-methylimidazole (NMI), which accelerates carbamate synthesis via the Lossen rearrangement, also presents a viable, metal-free alternative. organic-chemistry.org

Photocatalysis: Light-mediated reactions represent a frontier in organic synthesis. A photocatalyzed oxidative decarboxylation of oxamic acids has been shown to produce urethanes (carbamates) via an in-situ generated isocyanate intermediate, avoiding the direct handling of toxic isocyanates. organic-chemistry.org Investigating photocatalytic pathways for the synthesis or transformation of benzyl N-(chloromethyl)carbamate could lead to highly efficient and selective methods.

| Catalyst/System | Application in Carbamate Synthesis | Potential for this compound |

| Nickel-based Catalysts | Dehydrative urethane formation; Synthesis from alkyl carbamates. nih.govionike.com | Development of Ni-catalyzed routes for synthesis or functionalization. |

| Palladium Catalysts | Cross-coupling of aryl chlorides with sodium cyanate. organic-chemistry.org | Catalytic coupling reactions involving the chloromethyl group. |

| Indium Triflate | Synthesis of primary carbamates from alcohols and urea (B33335). organic-chemistry.org | Catalytic routes using environmentally benign starting materials. |

| Photocatalysis | Oxidative decarboxylation of oxamic acids to form urethanes. organic-chemistry.org | Light-driven, selective transformations of the carbamate moiety. |

| N-Methylimidazole (NMI) | Acceleration of Lossen rearrangement for carbamate formation. organic-chemistry.org | Metal-free catalytic synthesis pathways. |

Development of Environmentally Benign and Sustainable Synthetic Methodologies

Increasingly stringent environmental regulations and a growing awareness of green chemistry principles are steering research towards more sustainable synthetic practices. For N-(chloromethyl)carbamates, this involves moving away from hazardous reagents and developing processes with lower environmental impact.

Future research in this area will likely focus on:

Phosgene-Free Synthesis: A major goal in carbamate chemistry is to replace highly toxic phosgene (B1210022) and its derivatives. nih.gov Carbon dioxide (CO2) stands out as an ideal C1 source, being abundant, non-toxic, and renewable. nih.govpsu.edu Research will continue to explore efficient catalysts for the direct synthesis of carbamates from amines, alcohols, and CO2. psu.edu While challenges related to the stability of CO2 and reaction equilibria remain, the use of superbases or specialized catalytic systems can promote this transformation. nih.govnih.gov

Alternative Carbonyl Sources: Besides CO2, other less hazardous carbonyl sources are being investigated. Urea is an attractive, eco-friendly alternative for the synthesis of primary carbamates, catalyzed by reagents like indium triflate. organic-chemistry.org Dimethyl carbonate (DMC) has also been explored as a greener substitute for phosgene. ionike.com

Halogen-Free Processes: The "chloromethyl" moiety in this compound inherently involves a halogen. However, research into the broader lifecycle and related transformations could aim to minimize halogenated waste. Developing catalytic, halogen-free methods for both the synthesis and subsequent reactions of carbamates is a key sustainable goal. nih.gov For example, a patented method describes a sustainable process for producing carbamates by reacting a primary amine with an organic halogen compound in the presence of a recyclable quaternary organic ammonium (B1175870) carbonate/bicarbonate. google.com

Use of Deep Eutectic Solvents (DES): Recent studies have demonstrated the use of reactive deep eutectic solvents (RDES) as both an environmentally friendly reaction medium and a reagent in carbamate synthesis, such as in the preparation of cellulose (B213188) carbamate using a DES composed of erbium trichloride (B1173362) and urea. mdpi.com This approach aligns with green chemistry principles by utilizing non-toxic and cost-effective compounds. mdpi.com

Advanced Computational Modeling for Rational Design and Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules and catalysts. For N-(chloromethyl)carbamate chemistry, computational modeling offers a pathway to accelerate discovery and optimization.

Future directions in this domain include:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out detailed reaction pathways for the synthesis and reactions of this compound. mdpi.com Such studies can identify transition states, intermediates, and determine activation energies, providing crucial insights to overcome reaction barriers and improve yields. mdpi.com For example, computational studies on other carbamates have clarified the role of catalysts in lowering activation energies and the importance of electronic factors around the nitrogen atom. mdpi.com

Rational Catalyst Design: By understanding the mechanism and the electronic and steric interactions at play, researchers can rationally design more effective catalysts. mdpi.comnih.gov Molecular docking and modeling can predict how a substrate like this compound would interact with a proposed catalyst, allowing for the in-silico screening of candidates before experimental synthesis.

Predictive Synthesis and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity or physical properties of novel carbamate derivatives. scirp.org By modeling new structures based on this compound, researchers can prioritize the synthesis of compounds with a higher probability of desired activity, for instance, as potential ixodicides or enzyme inhibitors. scirp.orgnih.gov

Integration of N-(Chloromethyl)carbamate Chemistry into Automated and Flow Synthesis Platforms

The translation of chemical syntheses from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved scalability, better heat and mass transfer, and the potential for automation.

The future of this compound synthesis and application will likely see greater integration with these technologies:

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for handling potentially hazardous intermediates or reactions that require precise control over temperature and reaction time. beilstein-journals.orgnih.gov A continuous flow process coupling a Curtius rearrangement with biocatalysis has been successfully used to produce valuable Cbz-carbamate products. beilstein-journals.orgnih.gov Such "telescoped" reactions, where multiple steps are performed sequentially in a flow reactor without isolating intermediates, can streamline the synthesis of complex molecules derived from N-(chloromethyl)carbamates. beilstein-journals.org

Automated Platforms for Optimization: Automated systems can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation. nih.gov An automated electrochemical flow platform has been developed for library synthesis and reaction optimization, demonstrating a significant increase in reaction yield through automated Design of Experiments (DoE). nih.gov Applying this technology to the synthesis of this compound could dramatically accelerate the development of optimized protocols.

Microfluidic Systems: Microreactors offer precise control over reaction conditions and are ideal for multistep syntheses and high-throughput screening. researchgate.net The synthesis of carbamates has been demonstrated in microchemical systems, integrating steps like phase transfer reactions, heating, and phase separation into a continuous process. researchgate.net This approach could enable the safe and efficient on-demand synthesis of N-(chloromethyl)carbamate derivatives.

Discovery of Undiscovered Reactivity Modes and Transformative Applications

While N-(chloromethyl)carbamates are known as alkylating agents and protecting group precursors, their full reactive potential remains to be explored. Future research will likely uncover novel reactivity patterns, leading to transformative applications in various fields.

Areas ripe for exploration include:

Novel Reactivity Patterns: The combination of the carbamate and chloromethyl groups within the same molecule presents unique reactivity. Research into the reactions of structurally related compounds, such as 6-(chloromethyl)-6-methylfulvene, has revealed diverse reactivity modes toward nucleophiles and bases. nih.gov A systematic investigation of this compound with a wide array of nucleophiles, electrophiles, and radical species could unveil new synthetic transformations.

Medicinal Chemistry and Drug Discovery: Carbamates are a privileged scaffold in medicinal chemistry, known for their stability and ability to act as peptide bond surrogates. nih.govacs.org They are key components in drugs targeting enzymes like acetylcholinesterase. nih.gov Future research could explore derivatives of this compound as covalent inhibitors or as building blocks for creating libraries of bioactive molecules. nih.gov Proteome-wide reactivity profiling has identified specific carbamate chemotypes that selectively target serine hydrolases, suggesting that the carbamate group can be tuned for exceptional potency and selectivity. nih.gov

Materials Science: Carbamates are the fundamental linkage in polyurethanes. While this compound itself is not a monomer, its unique functionality could be exploited to synthesize novel polymers or to functionalize existing materials. Its reactivity could be harnessed to create cross-linked materials or to attach specific functionalities to polymer surfaces.

Q & A

Q. How can researchers optimize the synthesis of benzyl N-(chloromethyl)carbamate to minimize hydrolysis of the chloromethyl group?

Methodological Answer: To mitigate hydrolysis, employ anhydrous reaction conditions (e.g., dry solvents like dichloromethane) and low temperatures (0–5°C). Use a two-step protocol: (i) protect the amine with a benzyloxycarbonyl (Cbz) group via carbamate formation, and (ii) introduce the chloromethyl moiety using chloromethylation agents like ClCH₂OCH₃ under inert atmosphere . Monitor reaction progress via TLC or in situ FTIR to detect premature hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory NMR/X-ray data be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Identify carbamate protons (δ 5.0–5.5 ppm) and chloromethyl signals (δ 4.2–4.8 ppm). For stereochemical ambiguity, use 2D NOESY or COSY .

- X-ray crystallography : Resolve structural ambiguities (e.g., chloromethyl orientation) using SHELX software. For example, hydrogen-bonding networks (N–H⋯O, O–H⋯O) in crystal lattices can stabilize conformations that differ from solution-state NMR data .

Advanced Research Questions

Q. How can the reactivity of the chloromethyl group in this compound be systematically studied under nucleophilic conditions?

Methodological Answer: Design kinetic experiments using varying nucleophiles (e.g., amines, thiols):

Competitive reactions : Compare substitution rates in polar aprotic (DMF) vs. protic (MeOH) solvents.

DFT calculations : Model transition states to predict regioselectivity (e.g., SN2 vs. SN1 pathways). Validate with isotopic labeling (e.g., ¹⁸O in carbamate) .

Hammett analysis : Correlate substituent effects on aryl rings with reaction rates to elucidate electronic influences .

Q. What strategies are effective for analyzing the stability of this compound in different solvents, and how do structural modifications alter degradation pathways?

Methodological Answer:

- Accelerated stability studies : Use HPLC-MS to track degradation products (e.g., hydrolysis to benzyl carbamate) under acidic (pH 3), neutral, and basic (pH 9) conditions at 40°C .

- Structural analogs : Replace chloromethyl with fluoromethyl or bromomethyl groups. Fluorination reduces hydrolysis but may increase steric hindrance, as seen in bicyclic carbamate derivatives .

Q. How can computational chemistry complement experimental data to predict regioselectivity in substitution reactions?

Methodological Answer:

- Molecular docking : Simulate interactions between this compound and nucleophiles using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites .

- MD simulations : Model solvent effects (e.g., DMSO vs. water) on chloromethyl group accessibility. Compare with experimental kinetic isotope effects (KIEs) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test inhibition of cancer cell migration (e.g., prostate PC-3M-CT+ cells) using Boyden chambers. Correlate IC₅₀ values with structural features (e.g., chloromethyl vs. hydroxyl substitutions) .

- Cellular uptake studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track intracellular localization via confocal microscopy .

Methodological Best Practices

Q. What are the best practices for crystallizing this compound derivatives to obtain high-quality single crystals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.